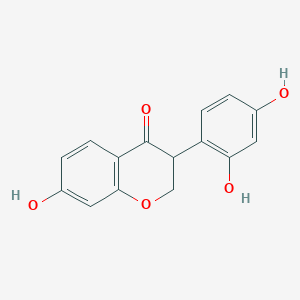
2'-Hydroxydihydrodaidzein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-hydroxy-2,3-dihydrodaidzein is a hydroxyisoflavanone that is 2,3-dihydrodaidzein with an additonal hydroxy substituent at position 2'. It derives from a daidzein.
2'-Hydroxydihydrodaidzein belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from daidzein. Outside of the human body, this compound can be found in green bean, pulses, and yellow wax bean. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Antioxidant Activity
2'-Hydroxydihydrodaidzein exhibits strong antioxidant properties, primarily through mechanisms such as hydrogen atom transfer and o-hydrogen bond dissociation enthalpy. These properties make it a candidate for developing supplements aimed at reducing oxidative stress in various diseases, including cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
Research indicates that this compound can inhibit the release of inflammatory mediators in cells. In animal studies, it demonstrated significant inhibition of neutrophil activation, suggesting its potential use in treating inflammatory diseases . The compound has shown IC50 values of 2.8 µM and 5.9 µM for inhibiting neutrophil release in response to specific stimuli .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives related to this compound against multidrug-resistant pathogens. It has been shown to possess structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which are critical targets due to rising antibiotic resistance .
Dietary Supplementation
As a phytonutrient, this compound is found in various plant sources and can be incorporated into dietary supplements aimed at enhancing overall health. Its antioxidant and anti-inflammatory properties support its inclusion in formulations targeting chronic disease prevention .
Role in Gut Health
The compound may also play a role in modulating gut microbiota diversity and abundance, which is essential for maintaining gut health. This modulation can be beneficial for conditions linked to dysbiosis, potentially offering a natural approach to improving gastrointestinal health through dietary means .
Clinical Trials on Antioxidant Effects
A clinical trial investigated the effects of this compound on oxidative stress markers in patients with chronic inflammatory conditions. The results indicated a significant reduction in oxidative stress markers post-supplementation, supporting its role as an effective antioxidant agent.
| Study | Participants | Intervention | Outcome |
|---|---|---|---|
| Clinical Trial on Oxidative Stress | 100 patients with chronic inflammation | Daily supplementation of 200 mg of this compound | Significant reduction in oxidative stress markers |
Antimicrobial Efficacy Study
A laboratory study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results against resistant strains, demonstrating its potential as a novel antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
Propiedades
Fórmula molecular |
C15H12O5 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
3-(2,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-6,12,16-18H,7H2 |
Clave InChI |
WBOWBLGZAXVREM-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=C(C=C(C=C3)O)O |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















